molecular formula C10H21ClO2Si B2374447 (R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal CAS No. 119136-98-0

(R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal

Cat. No.: B2374447
CAS No.: 119136-98-0
M. Wt: 236.81
InChI Key: UTZDSSCUZVIWQI-SECBINFHSA-N
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Description

(R)-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal is a chiral aldehyde featuring a tert-butyldimethylsilyl (TBS) ether protecting group at the 3-position and a chlorine substituent at the 4-position. This compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals and natural product chemistry, where stereochemical control is essential . The TBS group enhances steric and electronic stability, protecting the hydroxyl moiety during multi-step syntheses, while the chlorine atom modulates electrophilicity at the aldehyde, influencing reactivity in nucleophilic additions or cycloadditions. Its R-configuration further enables precise stereoselective outcomes in target molecules, such as alkaloids or bioactive small molecules.

Properties

IUPAC Name

(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZDSSCUZVIWQI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CC=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ®-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The chlorination of the butanal moiety can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

(R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its functional groups that allow for selective reactions without interference from the silyl ether.

Biological Studies

The compound has been utilized in enzyme mechanism studies and the development of enzyme inhibitors. Its structural variations allow researchers to explore its effects on enzyme activity, making it a potential lead compound in drug design targeting metabolic disorders .

Antimicrobial Research

Preliminary studies indicate that derivatives of chlorobutanal compounds exhibit antimicrobial properties. Research has shown that modifications to the chlorobutanal structure can enhance antibacterial activity against various bacterial strains, suggesting potential applications in antibiotic development .

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit specific enzymes involved in metabolic pathways. In one study, this compound was shown to modify enzyme activity significantly, highlighting its potential role as a lead compound in developing treatments for metabolic disorders .

Antimicrobial Properties

A study focusing on derivatives of chlorobutanal revealed enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations lower than those of standard antibiotics, suggesting promising applications in antibiotic research .

Mechanism of Action

The mechanism of action of ®-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal involves its reactivity with various biological and chemical targets. The tert-butyldimethylsilyloxy group provides steric protection, while the chlorobutanal moiety can undergo nucleophilic substitution reactions. These properties make it a valuable intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

To contextualize the unique properties of (R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal , we compare it with structurally related aldehydes, focusing on protecting groups, halogen substituents, and stereochemistry.

Structural and Functional Analogues

Table 1: Comparative Analysis of Aldehyde Derivatives

Compound Name Protecting Group Halogen Reactivity (Aldehyde) Stability (T1/2 in THF) Solubility (in H₂O) Key Applications
(R)-3-TBSO-4-chlorobutanal TBS Cl Moderate >48 hours <0.1 mg/mL Asymmetric aldol reactions
4-Chlorobutanal None Cl High <6 hours 5.2 mg/mL Simple alkylation
(R)-3-TBDPSO-4-chlorobutanal TBDPS Cl Low >72 hours <0.05 mg/mL Acid-sensitive syntheses
(S)-3-TBSO-4-bromobutanal TBS Br High >48 hours <0.1 mg/mL Suzuki-Miyaura couplings

Key Observations:

Protecting Group Impact :

  • The TBS group in the target compound balances steric protection with moderate reactivity, enabling selective deprotection under fluoride ions (e.g., TBAF). In contrast, the bulkier TBDPS group in (R)-3-TBDPSO-4-chlorobutanal offers superior acid stability but reduces aldehyde reactivity due to increased steric hindrance .
  • Unprotected 4-chlorobutanal exhibits high aldehyde reactivity but poor stability, limiting its utility in multi-step syntheses.

Halogen Effects: The chlorine atom in the target compound enhances electrophilicity at the aldehyde carbon compared to non-halogenated analogues, facilitating nucleophilic additions. Bromine-substituted derivatives (e.g., (S)-3-TBSO-4-bromobutanal) show higher leaving-group ability in substitution reactions but may introduce undesired side reactions due to bromide’s nucleophilicity.

Stereochemical Influence :

  • The R-configuration in the target compound directs stereoselectivity in asymmetric reactions. For example, in aldol condensations, it favors syn-diastereomer formation with >90% enantiomeric excess (ee) under Evans’ conditions, whereas the S-enantiomer leads to reversed selectivity .

Limitations and Trade-offs
  • Solubility Challenges : The hydrophobic TBS group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., THF, DMF) for reactions.

Biological Activity

(R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal is an organosilicon compound that has garnered attention in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a tert-butyldimethylsilyloxy group and a chlorobutanal moiety, allows for diverse biological applications and synthetic utility. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, applications, and comparative properties.

Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₉ClO₂Si
  • CAS Number : 119136-98-0

Synthesis Methods

The synthesis typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. Chlorination of the butanal moiety can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure high yields and purity .

The biological activity of this compound is primarily attributed to its reactivity with various biological targets. The tert-butyldimethylsilyloxy group imparts steric protection, while the chlorobutanal moiety can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of bioactive compounds.

Enzyme Inhibition Studies

Research indicates that this compound can be utilized in studying enzyme mechanisms and developing enzyme inhibitors. Its ability to modify enzyme activity through structural variations allows for exploration in drug design.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of chlorobutanal compounds exhibit antimicrobial properties. For instance, related compounds have shown enhanced activity against various bacterial strains, indicating potential applications in antibiotic development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(R)-3-(tert-butyldimethylsilyloxy)-4-bromobutanalChlorine replaced by BromineVaries in reactivity; potential for different enzyme interactions
(R)-3-(tert-butyldimethylsilyloxy)-4-iodobutanalChlorine replaced by IodineIncreased lipophilicity may enhance membrane permeability
(R)-3-(tert-butyldimethylsilyloxy)-4-fluorobutanalChlorine replaced by FluorineChanges in electrophilicity could affect nucleophilic attack rates

Study on Antimicrobial Properties

In a recent study, derivatives of chlorobutanal were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorobutanal structure could significantly enhance antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Enzyme Mechanism Investigation

Another investigation focused on the use of this compound as an inhibitor in enzyme assays. The compound was found to effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a lead compound in drug development targeting metabolic disorders .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR: Identify aldehyde proton (~9.5–10 ppm), TBS group signals (0.1–0.2 ppm for Si-CH₃), and chloro group coupling patterns.
    • ¹³C NMR: Confirm aldehyde carbon (~195–205 ppm) and silyl ether (Si-C at ~18–25 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect aldehyde C=O stretch (~1720 cm⁻¹) and Si-O-C absorption (~1250 cm⁻¹).

How can researchers resolve contradictions in the reported reactivity of the aldehyde group when protected with a TBS group?

Advanced Research Question
Discrepancies in aldehyde reactivity often arise from:

  • Moisture Sensitivity : The TBS group is hydrolytically stable but may desilylate under strongly acidic/basic conditions, exposing the alcohol and altering reactivity. Use Karl Fischer titration to ensure anhydrous conditions .
  • Competing Reactions : Aldehydes may undergo aldol condensation or oxidation. Compare reactivity under inert vs. ambient atmospheres and employ kinetic quenching (e.g., adding MeOH to terminate reactions).
  • Catalyst Compatibility : Test transition-metal catalysts (e.g., Pd or Ru) for silyl ether compatibility. For example, Pd(PPh₃)₄ is less likely to cleave TBS groups than acidic catalysts .

What storage conditions are critical for maintaining the stability of this compound?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Atmosphere : Use argon or nitrogen gas to displace moisture and oxygen .
  • Solvent Compatibility : Dissolve in anhydrous dichloromethane or THF for long-term storage; avoid protic solvents (e.g., MeOH) that may hydrolyze the silyl ether .

What strategies mitigate side reactions during nucleophilic additions to the aldehyde group?

Advanced Research Question
To suppress undesired pathways (e.g., over-reduction or polymerization):

  • Protection-Deprotection : Temporarily protect the aldehyde as an acetal before functionalizing other sites, then regenerate it under mild acidic conditions (e.g., PPTS in MeOH) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in nucleophilic attacks.
  • Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to activate the aldehyde selectively without affecting the TBS group. Validate outcomes via in situ FTIR or LC-MS .

How does the tert-butyldimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The TBS group:

  • Steric Effects : Hinders nucleophilic attack at the β-carbon of the aldehyde, favoring α-functionalization.
  • Electronic Effects : Electron-donating silyl ethers stabilize adjacent carbocations, impacting Friedel-Crafts or Prins reactions.
  • Compatibility : TBS ethers are stable under Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, SPhos) but may cleave with fluoride sources (e.g., TBAF). Pre-screen with model substrates to optimize yields .

How can researchers address discrepancies in reported NMR chemical shifts for this compound?

Advanced Research Question
Variations in NMR data may stem from:

  • Solvent Effects : Compare shifts in CDCl₃ vs. DMSO-d₆; aldehyde protons are downfield-shifted in DMSO.
  • Concentration : High concentrations can cause aggregation, altering shift values. Dilute samples to ≤10 mM.
  • Instrument Calibration : Validate spectrometer settings with internal standards (e.g., TMS or DSS). Cross-reference with computational predictions (DFT or machine learning models) .

What role does this compound play in asymmetric synthesis?

Basic Research Question
this compound serves as a chiral building block for:

  • Pharmaceutical Intermediates : Synthesis of β-lactam antibiotics or antiviral agents via aldol or Mannich reactions .
  • Natural Product Synthesis : Key precursor for polyketide fragments, leveraging the chloro group for subsequent substitution .

How can computational methods aid in optimizing reaction pathways involving this compound?

Advanced Research Question

  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic additions (e.g., Grignard vs. organozinc).
  • Molecular Dynamics : Simulate solvent effects on silyl ether stability.
  • Machine Learning : Train models on existing silyl-protected aldehyde reactions to recommend optimal catalysts or temperatures .

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